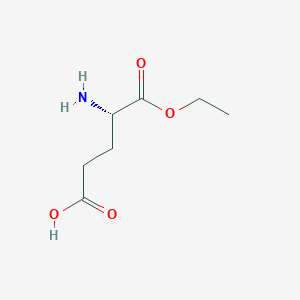

L-Glutamic acid 5-ethyl ester

Descripción general

Descripción

L-Glutamic acid 5-ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).

The exact mass of the compound this compound is 175.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156977. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

L-Glutamic acid gamma-ethyl ester, also known as H-Glu(OEt)-OH, is a derivative of glutamic acid

Mode of Action

They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

For instance, glutamic acid plays a crucial role in protein synthesis and as a neurotransmitter in the central nervous system .

Result of Action

As an ergogenic supplement, it may contribute to enhanced physical performance and mental resilience under stress .

Análisis Bioquímico

Biochemical Properties

L-Glutamic Acid Gamma-Ethyl Ester plays a role in biochemical reactions. It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level

Actividad Biológica

L-Glutamic acid 5-ethyl ester (CAS No. 1119-33-1) is an ester derivative of the non-essential amino acid glutamic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and a molecular weight of 175.18 g/mol. Its structure includes two carboxyl groups that can participate in various biochemical reactions, making it a versatile compound in metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO4 |

| Molecular Weight | 175.18 g/mol |

| Percent Composition | C: 47.99%, H: 7.48%, N: 8.00%, O: 36.53% |

L-Glutamic acid plays a significant role in neurotransmission and metabolism. As an excitatory neurotransmitter, it is crucial for synaptic plasticity and cognitive functions. The esterification of glutamic acid may alter its bioavailability and receptor interaction, enhancing its neuroprotective effects.

- Neuroprotection : Studies have shown that derivatives of glutamic acid exhibit neuroprotective properties by modulating oxidative stress and apoptosis pathways. For instance, research on similar compounds indicates that they can reduce apoptotic cell death in neuronal models by increasing brain-derived neurotrophic factor (BDNF) levels and activating pro-survival signaling pathways such as Akt and CREB .

- Anticancer Activity : L-Glutamic acid derivatives have been investigated for their potential to disrupt cancer cell metabolism, particularly through the inhibition of glutamine metabolism which is often upregulated in tumors . These compounds can induce cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and lung cancer cells.

Study on Neuroprotective Effects

A study utilizing a zebrafish model demonstrated that treatment with a related compound, lanthionine ketimine-5-ethyl ester (LKE), significantly reduced cognitive impairments induced by okadaic acid, a neurotoxin . Although not directly on this compound, this study highlights the potential neuroprotective mechanisms that could be extrapolated to glutamate esters.

Anticancer Efficacy

Research involving glutamic acid derivatives has shown promising results in preclinical models where these compounds exhibited significant cytotoxicity against cancer cell lines. For example, specific derivatives were noted to have low toxicity while maintaining high bioactivity against various tumor types .

Research Findings

Recent studies have focused on synthesizing various alkyl esters of amino acids, including L-glutamic acid, to enhance their pharmacological properties. These studies found correlations between the structure of the esters (such as chain length) and their biological activities, including solubility and permeability across biological membranes .

Aplicaciones Científicas De Investigación

Organic Synthesis

L-Glutamic acid 5-ethyl ester serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, which can be used to create more complex molecules. For instance, it has been employed as a precursor in synthesizing N(5)-ethylglutamine, which is known for its physiological activities such as enhancing cognitive function and reducing stress .

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects. Notably, it is a precursor for the synthesis of theanine, a compound recognized for its neuroprotective properties and ability to enhance learning and memory. Theanine has applications in treating anxiety and improving sleep quality, making this compound valuable in pharmaceutical formulations .

Case Study: Theanine Synthesis

In a study focusing on the synthesis of theanine from this compound, researchers identified a novel method that simplifies the process by combining amidation and deprotection reactions under controlled conditions. This approach not only reduces costs but also enhances safety during production .

Agrochemical Applications

This compound has demonstrated efficacy in enhancing plant health and disease resistance. Research indicates that glutamic acid derivatives can reshape plant microbiota, promoting beneficial microbial communities that protect against pathogens such as Botrytis cinerea (gray mold) and Blossom blight in strawberries .

Case Study: Disease Suppression in Strawberries

A study evaluated the impact of L-glutamic acid on strawberry plants subjected to disease pressure. The results showed that treatment with L-glutamic acid significantly reduced disease incidence compared to untreated controls. This effect was attributed to changes in microbial community structure that favored beneficial microbes while suppressing pathogens .

Food Science Applications

In food science, this compound is explored for its flavor-enhancing properties. It is related to umami taste perception, which plays a crucial role in food palatability. Its application as a flavoring agent can enhance the sensory attributes of various food products.

Propiedades

IUPAC Name |

(2S)-2-amino-5-ethoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQUEQJCYRFIQS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-52-0 | |

| Record name | Poly(γ-ethyl L-glutamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901018766 | |

| Record name | Ethyl glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-33-1 | |

| Record name | Ethyl L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EC85NWR4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.